2-Hydrazinyl-6-methoxy-3-methylquinoline

Catalog No.
S15742577
CAS No.
M.F
C11H13N3O
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydrazinyl-6-methoxy-3-methylquinoline

Product Name

2-Hydrazinyl-6-methoxy-3-methylquinoline

IUPAC Name

(6-methoxy-3-methylquinolin-2-yl)hydrazine

Molecular Formula

C11H13N3O

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C11H13N3O/c1-7-5-8-6-9(15-2)3-4-10(8)13-11(7)14-12/h3-6H,12H2,1-2H3,(H,13,14)

InChI Key

JXSRDDMZTRVDGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)OC)N=C1NN

2-Hydrazinyl-6-methoxy-3-methylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C11H13N3OC_{11}H_{13}N_3O. This compound belongs to the quinoline family and features a hydrazine functional group, which contributes to its potential biological activity. The presence of methoxy and methyl substituents on the quinoline ring enhances its chemical properties and biological interactions.

The chemical reactivity of 2-hydrazinyl-6-methoxy-3-methylquinoline includes several types of reactions:

  • Oxidation: The hydrazine group can be oxidized to form various nitrogen-containing products, which may exhibit different biological activities .
  • Condensation Reactions: This compound can participate in condensation reactions with aldehydes or ketones, leading to the formation of hydrazones or other derivatives .
  • Cyclization: It can undergo cyclization reactions to form more complex polycyclic structures, which may enhance its pharmacological properties .

Research indicates that 2-hydrazinyl-6-methoxy-3-methylquinoline exhibits significant biological activities, including:

  • Antimicrobial Activity: Studies have shown that this compound has potential antimicrobial properties against various pathogens .
  • Anticancer Properties: Preliminary investigations suggest that it may inhibit cancer cell proliferation, although further studies are required to elucidate its mechanisms of action .
  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development targeting specific diseases .

The synthesis of 2-hydrazinyl-6-methoxy-3-methylquinoline can be achieved through several methods:

  • From Quinoline Derivatives: Starting from 2-chloroquinoline derivatives, reactions with hydrazine or hydrazine derivatives under acidic or basic conditions yield the target compound. For instance, the reaction of 2-chloroquinoline with methoxy and methyl groups leads to the formation of the desired hydrazine derivative .
  • Hydrazone Formation: The compound can also be synthesized via the condensation of 6-methoxy-3-methylquinoline with hydrazine, followed by purification through crystallization techniques .

2-Hydrazinyl-6-methoxy-3-methylquinoline has several notable applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored as a lead compound in drug discovery for antimicrobial and anticancer therapies.
  • Chemical Research: The compound serves as a valuable intermediate in organic synthesis and material science research.
  • Agricultural Chemistry: Its potential use as a pesticide or herbicide is being investigated due to its bioactive properties against various organisms .

Interaction studies involving 2-hydrazinyl-6-methoxy-3-methylquinoline focus on its binding affinity to biological targets. These studies often utilize techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In Vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.

These studies help in understanding the mechanism of action and optimizing the compound for therapeutic applications.

Several compounds share structural similarities with 2-hydrazinyl-6-methoxy-3-methylquinoline. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
2-Hydrazinyl-7-methoxy-4-methylquinolineSimilar quinoline structureAntimicrobial and anticancer
3-Hydrazinyl-6-methoxy-2-methylquinolineDifferent substitution patternAntimicrobial
2-Hydrazino-6-methoxy-3-methylquinoline hydrochlorideHydrochloride salt formEnhanced solubility

Uniqueness

The uniqueness of 2-hydrazinyl-6-methoxy-3-methylquinoline lies in its specific combination of methoxy and methyl groups on the quinoline ring, which influences its solubility, reactivity, and biological activity compared to other similar compounds. This distinct substitution pattern may lead to unique interactions within biological systems, making it a subject of interest for further research in medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

203.105862047 g/mol

Monoisotopic Mass

203.105862047 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-15-2024

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